What is the CAS number for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid?
What is the CAS number for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid?
An In-depth Technical Guide to [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic Acid: A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.
The Chemical Abstracts Service (CAS) number for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is 189160-67-6 .[1] This unique identifier is crucial for accurately identifying this compound in databases and procurement systems. This molecule, also known by its synonym N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine, is a valuable reagent in the synthesis of more complex molecules, particularly in the design of peptide-based therapeutics.[2][3]
Physicochemical Properties and Structural Attributes
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, which we will refer to by the common abbreviation Boc-HEA-OH, possesses a unique combination of functional groups that underpin its utility. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in multi-step syntheses, a cornerstone of modern medicinal chemistry.[3] The presence of both a carboxylic acid and a hydroxyl group makes it a versatile bifunctional linker.
| Property | Value | Source |
| CAS Number | 189160-67-6 | CymitQuimica[1] |
| Molecular Formula | C9H17NO5 | CymitQuimica[1] |
| Molecular Weight | 219.237 g/mol | CymitQuimica[1] |
| Appearance | Oil | CymitQuimica[1] |
| Synonyms | N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine | Sigma-Aldrich[2] |
Synthesis and Mechanistic Rationale
The synthesis of Boc-HEA-OH is a multi-step process that leverages the principles of amine protection and nucleophilic substitution. The strategic use of the Boc protecting group is central to achieving the desired product with high purity.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common acyl-type protecting groups for amines in organic synthesis.[4] Its widespread use stems from its stability under a variety of reaction conditions, including basic and metal-catalyzed reactions, and its facile removal under acidic conditions.[4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in methanol.[5] The protecting group decomposes into volatile byproducts, carbon dioxide and isobutene, simplifying the purification process.[4] The introduction of the Boc group is commonly accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]
A Representative Synthetic Pathway
A plausible and efficient synthesis of Boc-HEA-OH involves a two-step process starting from N-Boc-glycine. This method is adapted from established procedures for the N-alkylation of Boc-protected amino acids.[3]
Caption: A generalized workflow for the synthesis of Boc-HEA-OH.
The causality behind these steps is as follows:
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Deprotonation: Sodium hydride, a strong base, deprotonates the nitrogen of N-Boc-glycine, forming a highly nucleophilic anion.
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Nucleophilic Attack: This anion then undergoes a nucleophilic attack on the electrophilic carbon of iodoethanol, displacing the iodide leaving group.
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Work-up: The reaction is quenched with water to destroy any excess sodium hydride. The product is then extracted into an organic solvent and purified, typically by column chromatography, to yield the final product as a viscous oil.[3]
Key Applications in Drug Development and Research
The bifunctional nature of Boc-HEA-OH makes it a highly valuable building block in several areas of pharmaceutical and biochemical research.
As a Linker in Complex Molecules
Boc-HEA-OH can serve as a flexible linker to connect different molecular entities. The carboxylic acid can be coupled to an amine-containing molecule (e.g., a peptide or a drug), while the hydroxyl group can be further functionalized or used as an attachment point to another moiety.
Caption: The role of Boc-HEA-OH as a bifunctional linker.
This linker capability is particularly relevant in the construction of:
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Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
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PROTACs (Proteolysis Targeting Chimeras): Which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.
In Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is a cornerstone of one of the two main strategies in SPPS.[6] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more common now, the Boc strategy remains important for the synthesis of certain peptides. Boc-HEA-OH, as a modified amino acid, can be incorporated into peptide chains to introduce a hydroxyl group for further modification or to alter the peptide's physicochemical properties, such as solubility and conformational flexibility. The use of Boc-protected amino acids allows for the stepwise assembly of a peptide on a solid support.[6]
Experimental Protocol: A Representative Synthesis of Boc-HEA-OH
This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid. This procedure is adapted from established methods for the N-alkylation of N-Boc protected amino acids.[3]
Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Materials and Equipment:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 |
| 2-Iodoethanol | C₂H₅IO | 171.97 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Deionized Water | H₂O | 18.02 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |
| 1M Hydrochloric Acid | HCl(aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and purification. |
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve it in anhydrous THF.
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Addition of Base: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
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Alkylation: Add 2-iodoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted sodium hydride.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
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Acidification and Product Extraction: Acidify the aqueous layer to a pH of ~2-3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid as an oil.
Expected Outcome:
This protocol is expected to yield the desired product in good purity, which can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and molecular weight.[3]
Conclusion
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is a highly versatile and valuable building block in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, enabled by the strategic placement of a Boc-protected amine, a carboxylic acid, and a hydroxyl group, allows for its use as a flexible linker and a modified amino acid in the synthesis of complex and biologically active molecules. The well-established chemistry of the Boc protecting group ensures its reliable application in multi-step synthetic routes. As the demand for sophisticated therapeutics such as ADCs, PROTACs, and modified peptides continues to grow, the importance of specialized building blocks like Boc-HEA-OH is set to increase, making it an essential tool for researchers and scientists working at the forefront of pharmaceutical innovation.
References
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PubChem. 2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid. [Link]
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PubChem. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Quora. What is the protection of BOC in organic synthesis processes?. [Link]
